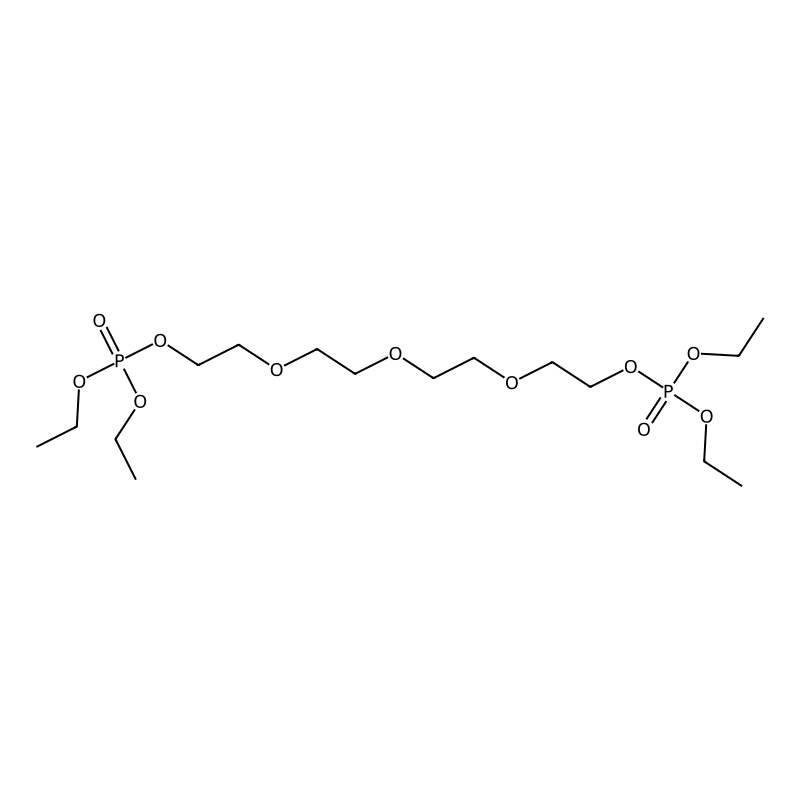

PEG5-Bis(phosphonic acid diethyl ester)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Metal Chelator:

- The key functional groups in PEG5-Bis(phosphonic acid diethyl ester) are the phosphonic acid groups. These groups have a high affinity for binding to metal ions []. This chelating property makes PEG5-Bis(phosphonic acid diethyl ester) a valuable tool in various research applications. For instance, researchers can utilize it to:

Modulating Biomolecule Properties:

- PEG5-Bis(phosphonic acid diethyl ester) possesses a hydrophilic PEG (polyethylene glycol) spacer arm linked to the phosphonic acid groups. PEG is known to increase water solubility and improve the biocompatibility of molecules []. By attaching PEG5-Bis(phosphonic acid diethyl ester) to other molecules, researchers can:

Surface Modification:

- The combination of metal chelating phosphonic acid groups and a hydrophilic PEG chain makes PEG5-Bis(phosphonic acid diethyl ester) a potential candidate for surface modification []. Researchers can use it to:

Bioconjugation Chemistry:

- PEG5-Bis(phosphonic acid diethyl ester) can be a valuable linker molecule in bioconjugation chemistry []. The phosphonic acid groups can bind to a target molecule, while the PEG spacer arm can be used to attach another functional group, such as a targeting moiety or a therapeutic agent []. This allows researchers to create designer biomolecules with specific properties for targeted drug delivery or diagnostic imaging.

PEG5-Bis(phosphonic acid diethyl ester) is a chemical compound with the molecular formula C16H36O11P2 and a molecular weight of approximately 466.4 g/mol. It consists of a polyethylene glycol (PEG) backbone with two phosphonic acid diethyl ester functional groups. This structure imparts unique properties, such as increased solubility in aqueous environments, making it suitable for various biomedical applications.

The compound is classified as a non-cleavable linker, which is particularly useful in bioconjugation processes where stable connections between biomolecules are required. Its amphiphilic nature allows it to form lipid bilayers in water, facilitating the encapsulation of therapeutic agents .

The chemical behavior of PEG5-Bis(phosphonic acid diethyl ester) can be characterized by its ability to undergo hydrolysis, particularly under acidic or basic conditions. The phosphonic acid groups can react with nucleophiles, leading to the formation of various derivatives. Additionally, this compound can participate in coupling reactions with amines or alcohols, which is essential for its role in bioconjugation .

While specific biological activity data for PEG5-Bis(phosphonic acid diethyl ester) is limited, its structural characteristics suggest potential interactions with biological systems. The hydrophilic PEG component enhances biocompatibility and solubility, which are critical for drug delivery applications. The phosphonic acid groups may also facilitate binding to biological molecules, potentially influencing cellular uptake and distribution .

The synthesis of PEG5-Bis(phosphonic acid diethyl ester) typically involves the reaction of polyethylene glycol with phosphonic acid derivatives. A common method includes the following steps:

- Protection of Hydroxyl Groups: The hydroxyl groups on the PEG chain may be protected to prevent unwanted reactions during synthesis.

- Phosphorylation: The protected PEG is reacted with phosphonic acid diethyl ester under acidic conditions to introduce the phosphonic acid groups.

- Deprotection: If protection was used, the final step involves deprotecting the hydroxyl groups to yield PEG5-Bis(phosphonic acid diethyl ester) .

PEG5-Bis(phosphonic acid diethyl ester) has several applications in the fields of biotechnology and pharmaceuticals:

- Bioconjugation: It serves as a linker for attaching drugs or biomolecules to surfaces or other molecules.

- Drug Delivery Systems: Its amphiphilic nature allows it to form micelles or liposomes for encapsulating therapeutic agents.

- Diagnostic Agents: The compound can be utilized in the development of imaging agents due to its ability to bind with various biological molecules .

Interaction studies involving PEG5-Bis(phosphonic acid diethyl ester) primarily focus on its binding affinity with proteins and other biomolecules. These studies help elucidate its potential as a drug delivery vehicle and its effectiveness in bioconjugation applications. Preliminary findings suggest that the compound can enhance cellular uptake when conjugated with therapeutic agents, although detailed interaction profiles are still under investigation .

Several compounds share structural similarities with PEG5-Bis(phosphonic acid diethyl ester), including:

Comparison TableCompound Unique Features PEG5-Bis(phosphonic acid diethyl ester) Non-cleavable linker; high solubility PEG4-Bis(phosphonic acid diethyl ester) One less ethylene glycol unit; different properties Bromo-PEG5-phosphonic acid diethyl ester Additional bromo group; used in PROTAC synthesis DSPE-PEG2000 Commonly used in drug delivery; no phosphonic acids

| Compound | Unique Features |

|---|---|

| PEG5-Bis(phosphonic acid diethyl ester) | Non-cleavable linker; high solubility |

| PEG4-Bis(phosphonic acid diethyl ester) | One less ethylene glycol unit; different properties |

| Bromo-PEG5-phosphonic acid diethyl ester | Additional bromo group; used in PROTAC synthesis |

| DSPE-PEG2000 | Commonly used in drug delivery; no phosphonic acids |

The uniqueness of PEG5-Bis(phosphonic acid diethyl ester) lies in its dual functionality as both a hydrophilic linker and a stabilizing agent due to its phosphonic acid groups, which are not present in many similar compounds. This makes it particularly valuable in applications requiring stable bioconjugation .

Molecular Structure and Configuration

Chemical Formula and Molecular Weight

PEG5-Bis(phosphonic acid diethyl ester) is characterized by the molecular formula C16H36O11P2 with a molecular weight of 466.4 g/mol [1] [4] [17]. The compound is identified by its Chemical Abstracts Service number 106338-06-1 [1] [2] [17]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate [4] [17].

The molecular composition includes sixteen carbon atoms, thirty-six hydrogen atoms, eleven oxygen atoms, and two phosphorus atoms [1] [2] [4]. This specific atomic arrangement reflects the compound's nature as a bifunctional polyethylene glycol derivative with terminal phosphonic acid diethyl ester groups [2] [3]. The molecular weight places this compound within the medium molecular weight range for polyethylene glycol derivatives, making it suitable for various biochemical applications [4].

| Property | Value |

|---|---|

| Molecular Formula | C16H36O11P2 [1] |

| Molecular Weight | 466.4 g/mol [1] [4] |

| CAS Number | 106338-06-1 [1] [2] |

| IUPAC Name | 2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate [4] |

| Standard InChI Key | KZCBFKBFCCXNSF-UHFFFAOYSA-N [4] |

Structural Representation and Bond Architecture

The molecular architecture of PEG5-Bis(phosphonic acid diethyl ester) consists of a central polyethylene glycol backbone containing five ethylene glycol units with two phosphonic acid diethyl ester functional groups attached at the terminal positions [1] [4]. The structural configuration follows the pattern of alternating carbon-carbon and carbon-oxygen bonds within the polyethylene glycol chain, creating a flexible and hydrophilic backbone [2] [3].

The bond architecture features ester linkages connecting the phosphonic acid groups to the polyethylene glycol chain [4]. Each phosphonic acid diethyl ester group contains a phosphorus atom bonded to four oxygen atoms, with two of these oxygen atoms forming ester bonds with ethyl groups [4] [17]. The remaining oxygen atoms participate in the connection to the polyethylene glycol backbone through ester linkages [31] [32].

The compound's three-dimensional conformation exhibits high flexibility due to the polyethylene glycol backbone's inherent structural mobility [35]. This flexibility allows for conformational changes that can influence the compound's interaction with other molecules and surfaces [4]. The terminal phosphonic acid diethyl ester groups provide reactive sites that can participate in various chemical reactions while maintaining the overall structural integrity of the molecule [13].

Physical Properties

Solubility Characteristics in Various Media

PEG5-Bis(phosphonic acid diethyl ester) demonstrates excellent solubility characteristics in aqueous environments due to its hydrophilic polyethylene glycol backbone [2] [3]. The compound exhibits high water solubility, which is attributed to the hydrogen bonding capacity of the polyethylene glycol chain with water molecules [22]. This enhanced solubility is a characteristic feature that distinguishes polyethylene glycol derivatives from their non-pegylated counterparts [35].

The solubility profile extends beyond aqueous media to include various polar organic solvents [35]. The compound shows solubility in ethanol, dimethylformamide, dichloromethane, acetonitrile, and other polar solvents commonly used in chemical synthesis and purification processes [35]. The amphiphilic nature of the molecule, combining hydrophilic polyethylene glycol segments with functional phosphonic acid ester groups, contributes to its broad solubility range [2] [4].

The presence of phosphonic acid diethyl ester groups influences the overall solubility behavior by providing additional sites for intermolecular interactions [13]. These functional groups can participate in hydrogen bonding and electrostatic interactions, further enhancing the compound's solubility in polar media [25]. The solubility characteristics make this compound particularly suitable for applications requiring aqueous compatibility and bioconjugation processes [3] [14].

Thermal Properties and Stability

The thermal stability of PEG5-Bis(phosphonic acid diethyl ester) is governed primarily by the stability characteristics of its polyethylene glycol backbone and phosphonic acid ester functional groups [20] [24]. Polyethylene glycol derivatives generally exhibit thermal stability below 400 K (127°C), with degradation typically occurring at higher temperatures through oxidative mechanisms [20] [24].

Research on polyethylene glycol thermal behavior indicates that degradation in air follows a random chain scission oxidation mechanism, with significant degradation observed when materials are maintained at elevated temperatures for extended periods [24]. In vacuum conditions, polyethylene glycol shows minimal degradation, suggesting that oxidative processes are the primary degradation pathways [24]. The thermal stability can be enhanced through the addition of antioxidants, which successfully suppress degradation reactions [24].

The phosphonic acid ester components contribute additional thermal stability considerations [18] [23]. Studies on phosphonic acid ester systems indicate that these groups can undergo thermal degradation at temperatures above 370°C, with various decomposition products formed depending on the specific ester structure [23]. The ester linkages in the compound represent potential sites for thermal degradation, particularly under oxidative conditions [18] [33].

| Thermal Property | Value/Range |

|---|---|

| PEG Backbone Stability | Stable below 400 K (127°C) [20] |

| Degradation Mechanism | Random chain scission oxidation [24] |

| Phosphate Ester Degradation | Above 370°C [23] |

| Storage Temperature | -20°C [1] |

Aggregation Behavior

The aggregation behavior of PEG5-Bis(phosphonic acid diethyl ester) is influenced by its amphiphilic molecular structure and the presence of functional groups capable of intermolecular interactions [12] [29]. Polyethylene glycol derivatives can form aggregated structures in aqueous solutions, with the aggregation tendency depending on molecular weight, concentration, and environmental conditions [12].

Studies on polyethylene glycol aggregation behavior demonstrate that these compounds can reduce the propensity of small molecules to aggregate in aqueous solutions [12]. The polyethylene glycol component acts as an excipient that favors an increased concentration of monomeric forms over aggregated structures [12]. This anti-aggregation property is particularly valuable in applications where maintaining molecular dispersion is critical [12].

The presence of phosphonic acid diethyl ester groups adds complexity to the aggregation behavior by providing sites for hydrogen bonding and electrostatic interactions [25]. These functional groups can participate in intermolecular associations that may influence the overall aggregation tendency of the compound [13]. The balance between the anti-aggregation effects of the polyethylene glycol backbone and the potential aggregation-promoting effects of the functional groups determines the net aggregation behavior [12] [29].

Research on similar polyethylene glycol systems indicates that the critical aggregation concentration and aggregation dynamics are influenced by the molecular weight and functional group distribution [29]. The compound's aggregation behavior in different media may vary significantly, with factors such as ionic strength, pH, and temperature playing important roles in determining the aggregation state [25] [29].

Chemical Properties

Reactivity of Phosphonic Acid Diethyl Ester Groups

The phosphonic acid diethyl ester groups in PEG5-Bis(phosphonic acid diethyl ester) exhibit characteristic reactivity patterns associated with phosphonic acid ester chemistry [18] [19]. These functional groups can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines and alcohols, leading to the formation of various derivatives [4] . The reactivity is influenced by the electronic environment around the phosphorus center and the steric accessibility of the ester groups [18].

Temperature plays a crucial role in determining the reaction pathways and selectivity of phosphonic acid ester reactions [18] [19]. At lower temperatures around 30°C, selective formation of monoester products is favored, while higher temperatures promote diester formation [18]. The reaction mechanism involves the formation of intermediate species that can be detected through spectroscopic methods [18] [19].

The ester groups can participate in coupling reactions that are essential for bioconjugation applications [3] [4]. These reactions typically involve the displacement of the ethyl groups by incoming nucleophiles, resulting in the formation of new covalent bonds while maintaining the phosphonic acid functionality [31] [32]. The reactivity of these groups makes them suitable for surface modification applications where stable attachment to various substrates is required [3] [13].

Hydrolysis and Degradation Mechanisms

The hydrolysis of phosphonic acid diethyl ester groups follows established mechanisms for phosphonate ester hydrolysis [21] [31]. The process involves the nucleophilic attack of water molecules on the phosphorus center, leading to the cleavage of phosphorus-oxygen ester bonds [21]. This hydrolysis can occur under both acidic and basic conditions, with the reaction rate and mechanism varying depending on the pH environment [11] [21].

Under acidic conditions, the hydrolysis mechanism typically involves protonation of the ester oxygen, followed by nucleophilic attack by water [11]. The process is analogous to carboxylic ester hydrolysis but involves the formation of trigonal bipyramidal intermediates characteristic of phosphorus compounds [21]. The hydrolysis products include the corresponding phosphonic acid and ethanol [21] [31].

The degradation of the polyethylene glycol backbone occurs through different mechanisms, primarily involving oxidative chain scission processes [24] [33]. In hydrogel systems containing ester linkages, the degradation rate depends on factors such as polymer density, hydrophilicity, and the number and position of hydrolyzable bonds [33]. The presence of ester bonds between polyethylene glycol chains and functional groups provides sites for controlled degradation [33] [36].

| Hydrolysis Parameter | Characteristic |

|---|---|

| Mechanism | Nucleophilic substitution at phosphorus [21] |

| pH Dependence | Both acidic and basic conditions [11] [21] |

| Intermediate | Trigonal bipyramidal phosphorane [21] |

| Products | Phosphonic acid and ethanol [21] [31] |

Metal Ion Chelation Properties

The phosphonic acid diethyl ester groups in PEG5-Bis(phosphonic acid diethyl ester) possess significant metal ion chelation capabilities [13] [15]. These functional groups can bind strongly to various metal ions, including calcium, copper, and other divalent cations [13] [15]. The chelation occurs through coordination of the phosphonic acid oxygen atoms with the metal centers, forming stable chelate complexes [25] .

Research on phosphonic acid metal binding demonstrates that these compounds exhibit high binding affinity for calcium ions, with dissociation constants in the micromolar range [27] [28]. The binding stoichiometry typically follows a 1:1 ratio between the phosphonic acid groups and metal ions, although higher stoichiometries can occur depending on the specific metal and environmental conditions [28]. The binding process is often characterized by negative enthalpy changes, indicating favorable energetic interactions [28].

The metal chelation properties are pH-dependent, with optimal binding occurring within specific pH ranges [25]. At very high pH values, the deprotonation of phosphonic acid groups can lead to electrostatic repulsion and reduced binding affinity [25]. The presence of competing ions in solution can also influence the binding equilibrium and overall chelation efficiency [25] .

The chelation capabilities make this compound useful for applications requiring metal ion sequestration or targeting [13]. The ability to form stable complexes with metal ions such as calcium enables applications in bone-targeting drug delivery systems and imaging contrast agents [13]. The reversible nature of the chelation allows for controlled release of metal ions under specific conditions .

Degradable Phosphate Ester Bond Formation

The formation of degradable phosphate ester bonds involves the reaction of phosphonic acid groups with hydroxyl-containing compounds through condensation reactions [31] [32]. The process requires the elimination of water molecules to form ester linkages between the phosphorus center and organic moieties [31]. These bonds are inherently susceptible to hydrolytic cleavage, making them suitable for applications requiring controlled degradation [33] [36].

The mechanism of phosphate ester bond formation follows established pathways for phosphorylation reactions [31] [32]. The reaction involves nucleophilic attack by hydroxyl groups on the phosphorus center, with subsequent elimination of water [31]. The process can be catalyzed by various enzymes or chemical catalysts, depending on the specific application requirements [32].

The degradability of phosphate ester bonds is influenced by several factors, including the local chemical environment, pH, temperature, and the presence of catalytic species [33] [36]. In biological systems, phosphodiesterases can catalyze the hydrolysis of these bonds, providing a mechanism for controlled degradation [32]. The hydrolysis products typically include the original phosphonic acid compound and the corresponding alcohol or phenol [31].

The synthesis of PEG5-Bis(phosphonic acid diethyl ester) follows established protocols for bisphosphonate preparation that have been employed in pharmaceutical manufacturing for decades. The fundamental approach for producing 1-hydroxymethylene-1,1-bisphosphonic acid derivatives involves the classical method first developed in the mid-20th century [1].

The traditional industrial synthesis employs the reaction between an appropriate carboxylic acid, phosphorous acid (H₃PO₃), and phosphorus trichloride (PCl₃), followed by hydrolysis to obtain the bisphosphonate product [2]. This process requires elevated temperatures and extended reaction times, typically one or more days to complete [1]. The reaction proceeds through formation of an acid chloride intermediate, which subsequently undergoes an Arbuzov-like reaction with phosphorous acid derivatives [3].

The conventional synthesis pathway typically involves a two-step oxidation procedure to improve yields. First, PEG alcohols are converted to aldehydes using Swern oxidation conditions (dimethyl sulfoxide, oxalyl chloride, and triethylamine in dichloromethane at -55°C) [3]. The resulting aldehydes are then oxidized to carboxylic acids using pyridinium chlorochromate (PCC) with periodic acid (H₅IO₆) as a co-oxidant in acetonitrile at 0°C [3].

The subsequent conversion to acyl chlorides employs oxalyl chloride treatment at room temperature for 24 hours, monitored by infrared spectroscopy through disappearance of the hydroxyl absorption band and shifting of the carbonyl vibration to approximately 1800 cm⁻¹ [3]. The final bisphosphonate formation follows the traditional phosphorus trichloride methodology, though this approach faces significant limitations when applied to PEG-functionalized substrates due to the harsh reaction conditions required [3].

Traditional methods often suffer from limited functional group tolerance and require careful optimization of reaction parameters, including solvent selection and reactant ratios. Common solvents employed include methanesulfonic acid, sulfolane, and chlorobenzene, with methanesulfonic acid showing particular effectiveness for initiating the reaction with phosphorus trichloride [2].

Modern Synthetic Approaches

Modern synthetic methodologies for PEG5-Bis(phosphonic acid diethyl ester) have evolved to address the limitations of traditional routes, offering improved yields, milder reaction conditions, and enhanced functional group tolerance. These contemporary approaches can be categorized into one-step synthesis methods, multi-step synthesis strategies, and specialized bisphosphonate formation reactions.

One-Step Synthesis Methods

The development of one-step synthesis protocols represents a significant advancement in bisphosphonate chemistry. A particularly effective one-step methodology utilizes tris(trimethylsilyl)phosphite as a key reagent for direct bisphosphonate formation from acyl chlorides [3]. This approach eliminates multiple purification steps and reduces overall reaction time significantly.

The procedure involves treating the PEG-derived acyl chloride with two equivalents of tris(trimethylsilyl)phosphite under mild conditions. The reaction proceeds rapidly at room temperature, forming silylated bisphosphonate intermediates that can be directly hydrolyzed with methanol [3]. The formation of silylated bisphosphonate is conveniently monitored by ³¹P nuclear magnetic resonance spectroscopy, showing characteristic peaks around 16-17 parts per million [3].

Following volatile compound evaporation under vacuum, the silylated intermediate undergoes methanolysis at room temperature for 24 hours. The crude product containing residual phosphorous acid is purified through successive washes with dry diethyl ether, yielding the target bisphosphonate in moderate to good yields [3].

Another one-step approach employs catecholborane for in-situ acyl chloride generation from carboxylic acids, followed by direct treatment with tris(trimethylsilyl)phosphite [4]. This methodology eliminates the separate acyl chloride formation step and has been successfully applied to synthesize various bisphosphonates including alendronate and N-methyl pamidronate without requiring amino group protection [4].

The microwave-assisted one-step synthesis represents another significant advancement. This catalyst-free and solvent-free approach utilizes microwave irradiation to accelerate three-component condensation reactions involving amines, triethyl orthoformate, and diphenylphosphine oxide [5]. While primarily developed for aminomethylene bisphosphonates, this methodology demonstrates the potential for rapid bisphosphonate synthesis with minimal environmental impact.

Multi-Step Synthesis Strategies

The initial step involves selective mono-protection or mono-functionalization of polyethylene glycol chains. For PEG-5 with terminal hydroxyl groups, selective monoprotection is achieved using one equivalent of sodium hydride at -78°C in tetrahydrofuran, followed by reaction with benzyl bromide to afford monobenzylated PEG in 77% yield [3]. This selectivity is crucial for maintaining the desired chain length and preventing cross-linking reactions.

The oxidation sequence represents a critical component of the multi-step strategy. The optimized two-step oxidation procedure first converts alcohols to aldehydes under Swern conditions, achieving yields of 79-89% [3]. The aldehyde intermediates are subsequently oxidized using catalytic PCC with H₅IO₆ in acetonitrile at 0°C, providing carboxylic acids in 72-82% yield [3]. This approach significantly outperforms direct oxidation methods that frequently result in PEG chain degradation.

Acyl chloride formation constitutes the third major step, typically achieved through oxalyl chloride treatment at room temperature. The reaction proceeds quantitatively over 24 hours and can be monitored by infrared spectroscopy [3]. The resulting acyl chlorides serve as reactive intermediates for subsequent bisphosphonate formation.

The final bisphosphonate installation step utilizes the laboratory-developed tris(trimethylsilyl)phosphite methodology. Addition of two equivalents of this reagent to the acyl chloride yields silylated bisphosphonate intermediates, which undergo methanolysis to provide the target compounds in 43-78% yield depending on the PEG chain length [3].

Multi-step strategies also accommodate the introduction of additional functional groups. For example, azido functionalities can be incorporated through tosylation followed by nucleophilic substitution with sodium azide, providing handles for subsequent click chemistry applications [3]. Similarly, amino groups can be introduced through azide reduction using palladium on charcoal with hydrogen gas.

Bisphosphonate Formation Reactions

The core bisphosphonate formation reactions in modern synthetic approaches center on the use of tris(trimethylsilyl)phosphite as a versatile phosphonating agent. This reagent offers significant advantages over traditional phosphorus trichloride-based methods, including milder reaction conditions, improved functional group tolerance, and higher yields [3] [6].

The mechanism of tris(trimethylsilyl)phosphite-mediated bisphosphonate formation involves nucleophilic attack of the phosphite on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent elimination generates an α-ketophosphonate, which undergoes addition of a second equivalent of the phosphite reagent to form the bisphosphonate framework [3].

The reaction conditions are notably mild, proceeding at room temperature without the need for additional catalysts or harsh solvents. Reaction times are typically 12-18 hours for complete conversion, as monitored by ³¹P nuclear magnetic resonance spectroscopy [3]. The characteristic chemical shift of the resulting bisphosphonate appears as a singlet around 17 parts per million.

Alternative bisphosphonate formation reactions include the use of bis(trimethylsilyl)phosphite generated from ammonium hypophosphite for preparing hydroxybisphosphinic acids [4]. This approach provides access to phosphinic acid derivatives that may offer different biological properties compared to phosphonic acid analogs.

The Arbuzov reaction variant employs triethyl phosphite with phosphoryl chloride for bisphosphonate formation from lactam substrates [4]. This method has shown particular utility for cyclic substrates, though it may produce mixtures of bisphosphonates and monophosphonates depending on substrate structure and reaction conditions.

Microwave-assisted bisphosphonate formation reactions have emerged as efficient alternatives to conventional thermal methods. These approaches utilize microwave irradiation to accelerate reaction rates while maintaining mild temperatures [7] [5]. The catalyst-free and solvent-free conditions align with green chemistry principles while providing excellent yields and reduced reaction times.

Purification Techniques and Yield Optimization

The purification of PEG5-Bis(phosphonic acid diethyl ester) requires specialized techniques due to the unique physicochemical properties of bisphosphonate compounds. These molecules possess multiple phosphonic acid groups that confer high polarity and water solubility, making conventional purification methods challenging [8] [9].

Ion chromatography represents the primary analytical and preparative technique for bisphosphonate purification. Single-column ion chromatography with indirect ultraviolet detection has proven particularly effective for pharmaceutical applications [9]. The method employs anion-exchange columns with dilute nitric acid (1.6-12 millimolar) as the mobile phase, which exhibits ultraviolet absorption maximum near 220 nanometers [9]. Analyte detection is monitored by measuring the decrease in absorption of the mobile phase, providing excellent sensitivity and specificity.

For preparative-scale purification, hydrophilic interaction liquid chromatography (HILIC) has emerged as a superior alternative to reversed-phase methods [10] [11]. HILIC columns retain polar bisphosphonates through a combination of partitioning and ionic interactions, eliminating the need for derivatization procedures [11]. The Atlantis Premier BEH Z-HILIC column with 40 millimolar ammonium formate buffer at pH 3.0 provides optimal retention and peak shape for underivatized bisphosphonates [11].

Cation exchange resin treatment serves as an essential sample preparation step for environmental and biological samples containing high concentrations of interfering cations [10]. Strong cation exchange resins such as Dowex 50WX8 in hydrogen form effectively remove calcium and magnesium ions that can interfere with chromatographic separation and mass spectrometric detection [10]. However, careful optimization is required to prevent loss of smaller bisphosphonates like aminomethylphosphonic acid (AMPA), which shows strong retention on cation exchange resins [10].

The purification protocol for laboratory-synthesized PEG5-Bis(phosphonic acid diethyl ester) typically involves initial washing with dry diethyl ether to remove organic impurities and residual phosphorous acid [3]. This is followed by size-exclusion chromatography using LH-20 resin with methanol/dichloromethane (1:1) mixture for highly polar compounds requiring separation from tetrabutylammonium salts [12].

Yield optimization strategies focus on minimizing side reactions and improving reaction selectivity. The use of excess tris(trimethylsilyl)phosphite (typically 2-3 equivalents) ensures complete conversion of acyl chloride intermediates [3]. Maintaining strictly anhydrous conditions prevents hydrolysis of reactive intermediates, while controlled addition of reagents minimizes decomposition pathways.

Temperature control plays a crucial role in yield optimization. Lower temperatures (-78°C to 0°C) are employed for sensitive steps such as selective alkylation and oxidation reactions [3]. Room temperature conditions are sufficient for bisphosphonate formation, while elevated temperatures may lead to PEG chain degradation or phosphonate hydrolysis.

Monitoring reaction progress through ³¹P nuclear magnetic resonance spectroscopy enables real-time optimization of reaction conditions. The characteristic chemical shifts of starting materials, intermediates, and products allow for precise determination of conversion rates and identification of side products [3].

The overall yield for the multi-step synthesis of PEG5-Bis(phosphonic acid diethyl ester) typically ranges from 43-78% depending on the specific synthetic route and PEG chain length [3]. Single-step methodologies may achieve higher yields but often require more sophisticated purification procedures to remove catalyst residues and by-products.

Scale-Up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of PEG5-Bis(phosphonic acid diethyl ester) presents unique challenges related to process safety, cost-effectiveness, and environmental impact. Industrial-scale manufacturing requires careful consideration of reagent handling, waste generation, and product quality control [2] [13].

Safety considerations become paramount during scale-up operations due to the reactive nature of several key reagents. Phosphorus trichloride and oxalyl chloride require specialized handling procedures and emergency response protocols [14] [15]. The use of tris(trimethylsilyl)phosphite offers improved safety profiles compared to traditional phosphorus halides, as it is less corrosive and generates less toxic by-products [6] [16].

Reactor design must accommodate the exothermic nature of acyl chloride formation and bisphosphonate installation reactions. Temperature control systems with adequate heat removal capacity are essential to prevent thermal runaway and maintain product quality [15]. Continuous monitoring of reaction temperature and pressure ensures safe operation within acceptable parameters.

Solvent selection significantly impacts both process economics and environmental considerations. Methanesulfonic acid, while effective for traditional bisphosphonate synthesis, requires specialized corrosion-resistant equipment and generates acidic waste streams [2]. Alternative solvents such as sulfolane offer improved safety profiles but may require higher operating temperatures [2].

Process analytical technology enables real-time monitoring of critical quality parameters during industrial production. In-line infrared spectroscopy can monitor acyl chloride formation through characteristic carbonyl stretching frequencies [3]. Online ³¹P nuclear magnetic resonance spectroscopy provides direct measurement of bisphosphonate formation and allows for immediate process adjustments [3].

Waste stream management represents a significant challenge in industrial bisphosphonate production. Traditional methods generate substantial quantities of inorganic salts and organic solvents requiring specialized disposal procedures [2]. Green chemistry approaches utilizing microwave-assisted synthesis and solvent-free conditions can significantly reduce waste generation [7] [5].

Quality control procedures must address the unique analytical challenges posed by bisphosphonate compounds. Standard test methods include ion chromatography for purity determination, nuclear magnetic resonance spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification [9] [11]. Stability testing under various storage conditions ensures product shelf-life and degradation pathway identification.

Regulatory compliance adds complexity to industrial-scale production, particularly for pharmaceutical applications. Good Manufacturing Practice requirements necessitate comprehensive documentation of all process parameters, raw material specifications, and quality control results [13]. Validation studies demonstrate process reproducibility and establish acceptable ranges for critical process variables.

Cost optimization strategies focus on improving atom economy and reducing the number of purification steps. One-step synthesis methodologies eliminate intermediate isolation and purification, reducing both processing time and waste generation [3] [4]. However, these approaches may require more sophisticated analytical methods for in-process monitoring and quality control.

Equipment design considerations include material compatibility with corrosive reagents and high-purity requirements for pharmaceutical applications. Stainless steel or glass-lined reactors are typically employed to prevent metal contamination [13]. Specialized filtration and drying equipment ensures removal of residual solvents and moisture.

The economic viability of industrial production depends on achieving acceptable yields while maintaining product quality standards. Process optimization through statistical experimental design can identify optimal operating conditions and their acceptable ranges [13]. Continuous process improvement programs focus on yield enhancement and waste reduction to maintain competitive manufacturing costs.

Green Chemistry Approaches to Synthesis

Green chemistry principles have driven the development of environmentally sustainable synthetic routes for PEG5-Bis(phosphonic acid diethyl ester), focusing on waste minimization, energy efficiency, and the use of safer reagents [17] [18]. These approaches address growing environmental concerns while maintaining synthetic efficiency and product quality.

Microwave-assisted synthesis represents a cornerstone of green bisphosphonate chemistry, offering significant advantages in terms of energy efficiency and reaction time reduction [7] [5]. Catalyst-free and solvent-free microwave protocols eliminate the need for organic solvents and metal catalysts, dramatically reducing environmental impact [5]. The three-component condensation methodology achieves complete conversion in minutes rather than hours, while consuming minimal energy [19].

Water-enhanced synthesis protocols have emerged as particularly promising green chemistry applications. The use of water as a co-solvent in rhodium-catalyzed conjugate addition reactions provides higher yields compared to purely organic media [17]. Water serves multiple functions, including promotion of desired reaction pathways, facilitation of product isolation, and reduction of organic solvent consumption.

Solvent-free synthetic approaches eliminate the most significant source of waste in traditional bisphosphonate synthesis [20] [21]. The direct condensation of amines with diethyl phosphite and triethyl orthoformate under solvent-free conditions achieves excellent yields while completely eliminating organic waste streams [20]. These reactions can be conducted using simple heating or microwave irradiation without requiring inert atmosphere protection.

The development of catalytic systems based on earth-abundant metals addresses concerns about heavy metal contamination and resource sustainability [18]. Reduced graphene oxide functionalized with sulfonic acid groups (rGO-SO₃H) serves as an effective, recyclable catalyst for aminomethylene bisphosphonate synthesis [18]. This heterogeneous catalyst can be easily separated from reaction products and reused multiple times without significant activity loss.

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing by-product formation [17]. The direct addition of aryl boronic acids to vinylidenebisphosphonate esters achieves high atom efficiency by incorporating all components of the starting materials into the product structure [17]. This approach eliminates stoichiometric by-products typically associated with traditional coupling reactions.

Renewable feedstock utilization addresses long-term sustainability concerns in bisphosphonate manufacturing. Bio-based polyethylene glycol derived from renewable sources can replace petroleum-derived starting materials without compromising product quality [22]. The development of bio-compatible synthetic routes enables the use of enzyme-catalyzed transformations under mild, aqueous conditions.

Energy-efficient reaction conditions minimize the environmental footprint of bisphosphonate synthesis [7]. Room temperature reactions eliminate the need for heating and cooling cycles, while ambient pressure conditions avoid the energy requirements of vacuum or high-pressure operations [3]. Microwave heating provides selective, efficient energy transfer directly to reaction components, reducing overall energy consumption compared to conventional heating methods [7].

Waste stream minimization strategies focus on designing synthetic routes that generate minimal waste products [2]. One-pot reaction sequences eliminate intermediate purification steps and associated solvent consumption [7]. In-situ generation of reactive intermediates prevents the need for separate synthesis and isolation of unstable compounds.

The implementation of continuous flow reactors enables more efficient mixing, heat transfer, and mass transfer compared to batch processes [22]. These systems typically operate with smaller inventories of hazardous materials and can achieve better control over reaction conditions. Flow chemistry also facilitates the integration of multiple synthetic steps into a single, streamlined process.

Green purification techniques replace traditional chromatographic methods with more sustainable alternatives [10]. Crystallization-based purification eliminates the need for large volumes of chromatographic solvents [23]. Membrane separation technologies provide selective product isolation while generating minimal waste streams.

Life cycle assessment studies evaluate the overall environmental impact of different synthetic routes, considering factors such as raw material extraction, manufacturing processes, product use, and end-of-life disposal [22]. These comprehensive analyses guide the selection of synthetic methodologies that minimize cumulative environmental impact across the entire product lifecycle.

The development of biodegradable bisphosphonate analogs addresses concerns about environmental persistence of phosphonate compounds [24]. These materials maintain the desired biological activity while undergoing controlled degradation in environmental systems, reducing long-term accumulation potential.

Regulatory frameworks increasingly emphasize green chemistry principles in pharmaceutical and chemical manufacturing [22]. Environmental, health, and safety considerations are becoming integral components of process development and approval procedures. Companies are implementing green chemistry metrics to track and improve the sustainability of their manufacturing operations.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.